molecular formula C19H18ClN3OS B2968492 2-[benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 338750-05-3

2-[benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2968492
CAS No.: 338750-05-3
M. Wt: 371.88
InChI Key: WQJBUQLARJTPPB-UHFFFAOYSA-N
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Description

2-[Benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound featuring a thiazole core, a 4-chlorophenyl group, and a benzyl(methyl)amino side chain. This structure classifies it as a valuable intermediate in medicinal chemistry research for the design and synthesis of novel biologically active molecules. The thiazole ring is a privileged scaffold in drug discovery due to its aromaticity and presence of multiple heteroatoms (nitrogen and sulfur), which contribute to its diverse biological activities and ability to engage in key interactions with biological targets . Thiazole-containing compounds are extensively researched for their broad spectrum of pharmacological properties. The specific substitution pattern on the thiazole ring in this compound is similar to other acetamide-linked thiazole derivatives studied for their potential applications. Key Research Applications: Medicinal Chemistry & Drug Discovery: This compound serves as a versatile building block (synthon) for constructing more complex chemical entities. Its structure allows for further chemical modifications, making it useful for exploring structure-activity relationships (SAR) and for combinatorial synthesis in the search for new therapeutic agents . Biological Screening: While specific activity data for this exact compound is not available in the public domain, derivatives based on the thiazole-acetamide framework are investigated for various potential activities. Researchers screen such compounds to evaluate a range of pharmacological properties. Chemical Synthesis: The molecule contains functional groups, including a secondary amine and an acetamide linkage, that are amenable to a variety of chemical reactions. This makes it a useful intermediate for synthetic organic chemistry programs . Handling and Storage: For laboratory use only. This product is intended for research purposes by qualified professionals. It is not intended for diagnostic or therapeutic use. Refer to the material safety data sheet (MSDS) for safe handling procedures. Store in a cool, dry place.

Properties

IUPAC Name

2-[benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-23(11-14-5-3-2-4-6-14)12-18(24)22-19-21-17(13-25-19)15-7-9-16(20)10-8-15/h2-10,13H,11-12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJBUQLARJTPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The molecular formula is C18H15ClN2OSC_{18}H_{15}ClN_2OS, and it features both benzyl and chlorophenyl moieties that contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds containing thiazole rings can inhibit the growth of various bacterial strains. The presence of the 4-chlorophenyl group in our compound enhances its antibacterial efficacy compared to other thiazole derivatives .

Antitumor Activity

The compound has also been evaluated for its anticancer potential. Thiazole-based compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle progression and inhibition of anti-apoptotic proteins like Bcl-2. In vitro studies indicated that derivatives similar to our compound showed IC50 values in the low micromolar range against several cancer cell lines .

Anticonvulsant Activity

Some thiazole derivatives have demonstrated anticonvulsant effects in animal models. The structure-activity relationship (SAR) analyses suggest that modifications at specific positions on the thiazole ring can enhance anticonvulsant potency .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors, particularly against targets involved in cancer proliferation and microbial resistance.
  • Cellular Interaction : The compound may interact with cellular receptors or transporters, influencing signaling pathways related to cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that thiazoles can modulate oxidative stress within cells, contributing to their anticancer effects.

Case Studies

  • Anticancer Efficacy : A study involving a series of thiazole derivatives highlighted the importance of the substituent groups on the thiazole ring for enhancing anticancer activity. Compounds with electron-donating groups showed improved efficacy against various cancer cell lines .
  • Bacterial Resistance : Another investigation focused on the antibacterial properties of thiazole compounds against resistant strains of bacteria, demonstrating that modifications could lead to enhanced activity against pathogens like MRSA .

Data Tables

Activity Type IC50 Value (µM) Reference
Anticancer1.61 - 1.98
AntimicrobialVaries
AnticonvulsantNot specified

Comparison with Similar Compounds

Comparative Analysis of Key Properties

Property Target Compound 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 2-(Thiazol-2-ylamino)-N-(4-chlorophenyl)acetamide Piperazine-Benzothiophene Derivative
Molecular Weight 371.88 303.17 ~300 (estimated) 582.91
Lipophilicity (LogP) High (benzyl group) Moderate (dichlorophenyl) Low (amino-thiazole) Very high (bulky substituents)
Halogen Bonds 1 Cl atom 2 Cl atoms 1 Cl atom 3 Cl atoms
Crystal Packing Not reported Inversion dimers via N–H⋯N bonds Not reported Likely complex π-π interactions
Biological Target Penicillin-binding proteins (inferred) Enzymes with hydrophobic pockets Antitumor agents Kinases/GPCRs

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